5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c1-26-11-4-6-16(27-2)12(8-11)14-9-28-18(20-14)21-17(23)13-7-10(19)3-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBWIFQOBTXTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14ClN3O5S, with a molecular weight of approximately 419.84 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of related nitrobenzamide derivatives. For instance, a study on various N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their effectiveness as α-glucosidase and α-amylase inhibitors. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against these enzymes .
| Compound | IC50 (α-glucosidase) | IC50 (α-amylase) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Acarbose) | 39.48 μM | 5.60 μM |
The mechanism involves hydrogen bonding and hydrophobic interactions with the active sites of the enzymes, suggesting that modifications to the compound could optimize its efficacy .
Case Studies
- In Vitro Studies : A series of in vitro tests demonstrated that compounds structurally similar to this compound displayed varying degrees of inhibitory activity against α-glucosidase and α-amylase enzymes. The most active derivatives were identified based on their IC50 values and were further analyzed through molecular docking studies to elucidate binding interactions .
- Molecular Docking Studies : Molecular docking simulations revealed that modifications to the nitrobenzamide framework could enhance binding affinity to target enzymes. The binding energies observed in these simulations ranged from -8.0 to -9.7 kcal/mol for various derivatives, indicating strong interactions with enzyme active sites .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Crystallographic data from and suggest that intermolecular interactions (e.g., H-bonding) are critical for stability and activity. The target compound’s dimethoxy substituents may reduce crystallinity compared to fluorine-substituted analogs.
- Activity Gaps : While PFOR inhibition is inferred for the target compound, explicit biological data are lacking. Testing against anaerobic pathogens (e.g., Clostridium, Giardia) is recommended, as seen in nitazoxanide analogs .
- SAR Trends :
- Nitro vs. Methoxy : Nitro groups may enhance target affinity but reduce metabolic stability compared to methoxy substituents.
- Thiazole vs. Thiadiazole : Thiadiazole cores () exhibit broader pesticidal activity, while thiazoles (target, ) are more specific to enzyme inhibition.
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The 1,3-thiazole moiety in the target compound is typically synthesized using the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas. For this compound, the 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine intermediate is prepared first:
Substrate Preparation :
Reaction Mechanism :
Representative Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Halogenation | Br₂, AcOH | Acetic acid | 50°C | 75–80% |
| Thiazole formation | Thiourea, K₂CO₃ | H₂O | RT, 24 h | 68–72% |
Nitrobenzamide Coupling
The 2-nitrobenzamide group is introduced via amide bond formation between 5-chloro-2-nitrobenzoic acid and the thiazol-2-amine intermediate:
Acid Activation :
Amidation :
Key Data :
- Molar Ratio : 1:1.2 (acid:amine) to ensure complete conversion.
- Purification : Column chromatography using ethyl acetate/hexane (3:7) yields the final product at 65–70% purity.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Temperature and Time Dependence
| Parameter | Thiazole Formation | Amidation |
|---|---|---|
| Temperature | 25°C (room temp) | 70°C |
| Time | 24 h | 8 h |
| Yield Optimization | 72% (prolonged stirring >24 h reduces yield) | 70% (higher temps lead to decomposition) |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : Reverse-phase C18 column with UV detection at 254 nm confirms >95% purity.
- Melting Point : 215–218°C (decomposition observed above 220°C).
Challenges and Scalability Considerations
Regioselectivity in Thiazole Synthesis
Large-Scale Production
- Limitations :
- Thionyl chloride handling requires specialized equipment due to corrosivity.
- Column chromatography is impractical for industrial-scale synthesis.
- Alternative Purification : Recrystallization from ethanol/water (4:1) achieves 85% recovery.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Hantzsch thiazole synthesis | High regioselectivity, mild conditions | Lengthy reaction times | 68–72% |
| Amidation via acyl chloride | Rapid, high conversion | Sensitivity to moisture | 65–70% |
| One-pot synthesis | Reduced purification steps | Lower purity (70–75%) | 60–65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
